molecular formula C22H18Cl2N2O3 B5163040 N-[3-(benzoylamino)-4-methylphenyl]-3,5-dichloro-4-methoxybenzamide

N-[3-(benzoylamino)-4-methylphenyl]-3,5-dichloro-4-methoxybenzamide

Cat. No. B5163040
M. Wt: 429.3 g/mol
InChI Key: FUAUXGRQIVYHAM-UHFFFAOYSA-N
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Description

N-[3-(benzoylamino)-4-methylphenyl]-3,5-dichloro-4-methoxybenzamide, commonly known as BMD-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMD-1 is a benzamide derivative that has been synthesized using a specific method and has been found to have various biochemical and physiological effects.

Scientific Research Applications

BMD-1 has been found to have potential applications in various scientific research fields. One of the primary applications of BMD-1 is in cancer research. BMD-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells. BMD-1 has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential adjunct therapy for cancer treatment.
BMD-1 has also been found to have potential applications in neuroscience research. It has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. BMD-1 has also been found to improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of BMD-1 is not fully understood. However, it has been found to inhibit the activity of the enzyme PARP-1 (poly(ADP-ribose) polymerase-1), which is involved in DNA repair and cell survival. Inhibition of PARP-1 activity leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
BMD-1 has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. BMD-1 has also been found to sensitize cancer cells to chemotherapy drugs. In addition, BMD-1 has been found to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. BMD-1 has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using BMD-1 in lab experiments is its potential applications in cancer research and neuroscience research. BMD-1 has been found to have significant effects on cancer cells and neurons, making it a potential candidate for further research in these fields. However, one of the limitations of using BMD-1 in lab experiments is its potential toxicity. BMD-1 has been found to have cytotoxic effects on some normal cells, and its toxicity needs to be carefully evaluated before using it in further research.

Future Directions

There are several future directions for research on BMD-1. One of the future directions is to further investigate the mechanism of action of BMD-1. Understanding the mechanism of action can help in the development of more effective therapies for cancer and neurodegenerative diseases. Another future direction is to evaluate the toxicity of BMD-1 in more detail. This can help in determining the safety of using BMD-1 in further research and potential clinical applications. Finally, further research is needed to evaluate the efficacy of BMD-1 in animal models and clinical trials. This can help in determining its potential as a therapeutic agent for cancer and neurodegenerative diseases.
In conclusion, BMD-1 is a chemical compound that has potential applications in various scientific research fields. It has been synthesized using a specific method and has been found to have various biochemical and physiological effects. BMD-1 has potential applications in cancer research and neuroscience research, and its mechanism of action needs to be further investigated. However, the toxicity of BMD-1 needs to be carefully evaluated before using it in further research and potential clinical applications.

Synthesis Methods

BMD-1 is synthesized using a specific method that involves the reaction of 3-amino-4-methylacetanilide with 3,5-dichloro-4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain BMD-1. The synthesis method has been optimized to obtain high yields of BMD-1 with high purity.

properties

IUPAC Name

N-(3-benzamido-4-methylphenyl)-3,5-dichloro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O3/c1-13-8-9-16(12-19(13)26-21(27)14-6-4-3-5-7-14)25-22(28)15-10-17(23)20(29-2)18(24)11-15/h3-12H,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAUXGRQIVYHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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